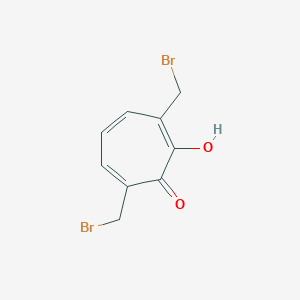
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as 3,7-Bis(bromomethyl)tropolone, is a chemical compound with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a cycloheptatrienone ring, which also contains a hydroxyl group. It is a derivative of tropolone, a seven-membered aromatic ring with a ketone and hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or a less toxic alternative like linear alkanes (C6-C8). The reaction conditions usually include heating and stirring to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the ketone group to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can form amine derivatives, while oxidation reactions can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
4,4’-Bis(bromomethyl)biphenyl: Contains two bromomethyl groups attached to a biphenyl structure.
Uniqueness
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl groups and a hydroxyl group on a cycloheptatrienone ring
Eigenschaften
CAS-Nummer |
73382-00-0 |
|---|---|
Molekularformel |
C9H8Br2O2 |
Molekulargewicht |
307.97 g/mol |
IUPAC-Name |
3,7-bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-2-1-3-7(5-11)9(13)8(6)12/h1-3H,4-5H2,(H,12,13) |
InChI-Schlüssel |
OPQWVLFKSUMZJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=O)C(=C1)CBr)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
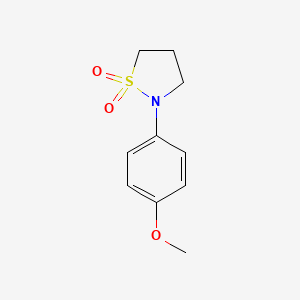
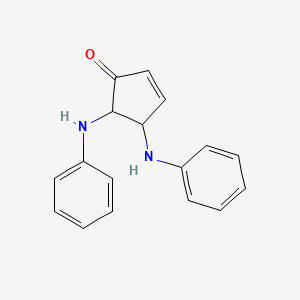

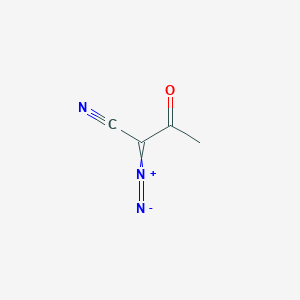

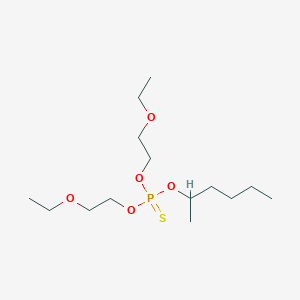
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

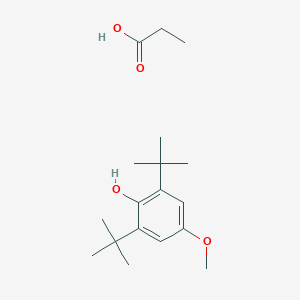
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
